4-(4-methoxyphenyl)-7-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-2H-chromen-2-one
Overview
Description
4-(4-methoxyphenyl)-7-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-2H-chromen-2-one is a useful research compound. Its molecular formula is C24H25NO5 and its molecular weight is 407.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-methoxyphenyl)-7-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]-2H-chromen-2-one is 407.17327290 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : Compounds structurally similar to the query have been synthesized and evaluated for their antimicrobial activity. Such research typically involves creating novel derivatives and testing their efficacy against bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Mandala et al., 2013).
Molecular Docking and Modeling
- Molecular Modeling for Drug Design : Research involving chromen-2-one derivatives often includes molecular docking studies to explore their interaction with biological targets, such as proteins or enzymes. This approach is crucial in drug discovery and design, aiming to identify compounds with specific biological activities (Okasha et al., 2022).
Synthesis of Novel Derivatives
- Novel Compound Synthesis : The creation of new chromen-2-one derivatives, including those with specific substituents like methoxy, methyl, and piperidinyl groups, is a significant area of research. These studies often focus on developing new synthetic methodologies or improving existing ones for better yields and properties. The synthesized compounds are characterized and potentially evaluated for various biological activities (Velikorodov et al., 2014).
Anticancer Activity
- Evaluation of Anticancer Properties : Some chromen-2-one derivatives have been tested for their anticancer activities against different cancer cell lines. These studies involve assessing the cytotoxic effects of the compounds and understanding their mechanisms of action, such as inducing apoptosis or cell cycle arrest in cancer cells (El-Agrody et al., 2020).
Anti-Inflammatory and Immunomodulatory Effects
- Exploring Anti-Inflammatory and Immunomodulatory Effects : Research on chromen-2-one derivatives also extends to their potential anti-inflammatory and immunomodulatory effects. Such studies can lead to the discovery of new therapeutic agents for treating inflammatory diseases and modulating immune responses (Zimecki et al., 2009).
Properties
IUPAC Name |
4-(4-methoxyphenyl)-7-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5/c1-16-9-11-25(12-10-16)23(26)15-29-19-7-8-20-21(14-24(27)30-22(20)13-19)17-3-5-18(28-2)6-4-17/h3-8,13-14,16H,9-12,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMHDDRNOGLYLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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